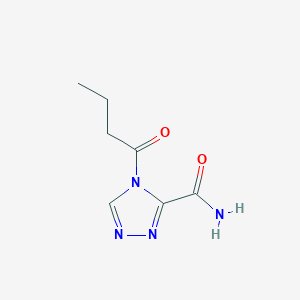
4-Butanoyl-4H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyryl-4H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 4-butyryl-4H-1,2,4-triazole-3-carboxamide consists of a triazole ring substituted with a butyryl group at the 4-position and a carboxamide group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyryl-4H-1,2,4-triazole-3-carboxamide can be achieved through various methods. One common approach involves the reaction of 4-butyryl-1H-1,2,4-triazole-3-carboxylic acid with ammonia or an amine to form the corresponding carboxamide. This reaction typically requires the use of a dehydrating agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of 4-butyryl-4H-1,2,4-triazole-3-carboxamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Butyryl-4H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-Butyryl-4H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of 4-butyryl-4H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, thereby enhancing cognitive function and memory .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Butyryl-1H-1,2,4-triazole-3-carboxylic acid
- 4-Butyryl-1H-1,2,4-triazole-3-thiol
- 4-Butyryl-1H-1,2,4-triazole-3-amine
Uniqueness
4-Butyryl-4H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other similar compounds, it exhibits enhanced antimicrobial and antifungal properties, making it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
62735-16-4 |
|---|---|
Molekularformel |
C7H10N4O2 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
4-butanoyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C7H10N4O2/c1-2-3-5(12)11-4-9-10-7(11)6(8)13/h4H,2-3H2,1H3,(H2,8,13) |
InChI-Schlüssel |
NUZHGTCBVSAAEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N1C=NN=C1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-3-benzyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12917748.png)

![N-[9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12917765.png)
![9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine](/img/structure/B12917769.png)


![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dibromo-](/img/structure/B12917778.png)






